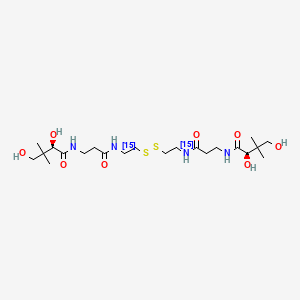

Pantethine-15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H42N4O8S2 |

|---|---|

Molecular Weight |

556.7 g/mol |

IUPAC Name |

(2R)-N-[3-[2-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoyl(15N)amino]ethyldisulfanyl]ethyl(15N)amino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide |

InChI |

InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)/t17-,18-/m0/s1/i23+1,24+1 |

InChI Key |

DJWYOLJPSHDSAL-PONQFLJCSA-N |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)[15NH]CCSSCC[15NH]C(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Isotopic Purity of Pantethine-¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ¹⁵N₂-labeled pantethine (Pantethine-¹⁵N₂) and the analytical methodologies for determining its isotopic purity. This isotopically labeled compound is a valuable tool in metabolic studies, drug metabolism and pharmacokinetic (DMPK) research, and as an internal standard in quantitative bioanalysis.

Introduction to Pantethine and its ¹⁵N₂-Labeled Analog

Pantethine is the disulfide form of pantetheine, a molecule comprised of pantothenic acid (Vitamin B₅) and cysteamine. It is a key precursor in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids. The introduction of two stable ¹⁵N isotopes into the pantethine molecule creates Pantethine-¹⁵N₂, a valuable tracer for metabolic flux analysis and a reliable internal standard for mass spectrometry-based quantification, owing to its distinct mass shift from the unlabeled analog.

Synthesis of Pantethine-¹⁵N₂

The synthesis of Pantethine-¹⁵N₂ is a multi-step process that involves the initial synthesis of ¹⁵N-labeled pantothenic acid, followed by its coupling with cystamine. The key to the isotopic labeling is the use of commercially available ¹⁵N-labeled β-alanine.

Synthesis of Pantothenic Acid-¹⁵N

Pantothenic acid is synthesized by the condensation of D-pantolactone with β-alanine. To introduce the ¹⁵N label, commercially available β-Alanine-¹⁵N is used as the starting material.

Reaction:

D-Pantolactone + β-Alanine-¹⁵N → Pantothenic Acid-¹⁵N

Synthesis of Pantethine-¹⁵N₂

The synthesized Pantothenic Acid-¹⁵N is then coupled with cystamine to form Pantethine-¹⁵N₂. This is an amide bond formation reaction, which can be facilitated by a variety of coupling reagents.

Reaction:

2 Pantothenic Acid-¹⁵N + Cystamine → Pantethine-¹⁵N₂

Experimental Protocols

Synthesis of Sodium Pantothenate-¹⁵N

Materials:

-

D-Pantolactone

-

β-Alanine-¹⁵N (Isotopic purity: 98 atom % ¹⁵N)

-

Sodium methoxide (25% in methanol)

-

Methanol, anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

In a round-bottom flask, dissolve D-pantolactone (1.0 eq) in anhydrous methanol.

-

Add a solution of β-Alanine-¹⁵N (1.05 eq) in anhydrous methanol to the flask.

-

To the resulting mixture, add sodium methoxide solution (1.0 eq) dropwise while stirring at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Precipitate the product by adding anhydrous diethyl ether to the cooled solution.

-

Collect the white precipitate of Sodium Pantothenate-¹⁵N by filtration, wash with diethyl ether, and dry under vacuum.

Synthesis of Pantethine-¹⁵N₂

Materials:

-

Sodium Pantothenate-¹⁵N

-

Cystamine dihydrochloride

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend Sodium Pantothenate-¹⁵N (2.0 eq) in anhydrous DMF.

-

Add EDC-HCl (2.2 eq) and HOBt (2.2 eq) to the suspension and stir at room temperature for 30 minutes.

-

In a separate flask, dissolve cystamine dihydrochloride (1.0 eq) in anhydrous DMF and add TEA (2.2 eq). Stir for 15 minutes.

-

Add the cystamine solution to the activated pantothenate solution and stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Pantethine-¹⁵N₂.

Purification of Pantethine-¹⁵N₂

Method: Silica Gel Column Chromatography

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

Dissolve the crude Pantethine-¹⁵N₂ in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified Pantethine-¹⁵N₂ as a viscous oil or a white solid.

Data Presentation

Table 1: Summary of Synthesis Yields and Product Characteristics

| Step | Product | Starting Materials | Yield (%) | Physical Appearance |

| 1 | Sodium Pantothenate-¹⁵N | D-Pantolactone, β-Alanine-¹⁵N | 85-95 | White solid |

| 2 | Pantethine-¹⁵N₂ | Sodium Pantothenate-¹⁵N, Cystamine dihydrochloride | 60-75 | Viscous oil/White solid |

Table 2: Analytical Data for Isotopic Purity Assessment

| Analytical Technique | Parameter | Unlabeled Pantethine | Pantethine-¹⁵N₂ (Expected) |

| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 555.26 | m/z 557.26 |

| [M+2H]²⁺ | m/z 278.13 | m/z 279.13 | |

| ¹H NMR (D₂O) | Chemical Shift (ppm) | Characteristic signals for pantothenate and cystamine moieties | Similar chemical shifts to unlabeled, potential minor shifts due to ¹⁵N coupling |

| ¹⁵N NMR | Chemical Shift (ppm) | No signal | Characteristic signals for the amide nitrogens |

Visualization of Workflows and Pathways

Synthesis Pathway of Pantethine-¹⁵N₂

Caption: Chemical synthesis pathway for Pantethine-¹⁵N₂.

Experimental Workflow for Synthesis and Purification

Caption: Experimental workflow for Pantethine-¹⁵N₂ synthesis.

Isotopic Purity Assessment

The isotopic purity of the synthesized Pantethine-¹⁵N₂ is critical for its intended applications. The two primary analytical techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining isotopic enrichment. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic distribution of the labeled compound.

Experimental Protocol (LC-MS):

-

Chromatography: A reversed-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

Analysis: The mass spectrum of Pantethine-¹⁵N₂ will show a molecular ion [M+H]⁺ at m/z 557.26, which is a +2 Da shift from the unlabeled pantethine (m/z 555.26). The relative intensities of the M, M+1, and M+2 peaks are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the position of the isotopic labels. While ¹H NMR can show subtle changes due to ¹⁵N coupling, ¹⁵N NMR directly observes the labeled nuclei.

Experimental Protocol (¹⁵N NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Experiment: A standard ¹⁵N NMR experiment, potentially with proton decoupling.

-

Analysis: The ¹⁵N NMR spectrum of Pantethine-¹⁵N₂ should exhibit signals corresponding to the two amide nitrogens. The absence of signals at the natural abundance ¹⁵N chemical shifts and the presence of strong signals at the expected positions confirm successful labeling.

Logical Workflow for Purity Determination

Caption: Isotopic purity determination workflow.

Conclusion

This technical guide outlines a robust and reproducible approach for the synthesis of Pantethine-¹⁵N₂ and the comprehensive assessment of its isotopic purity. The detailed protocols and workflows provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of drug metabolism, biochemistry, and analytical chemistry, enabling the confident application of this important isotopically labeled compound in their studies.

An In-depth Technical Guide to the Biochemical Properties of Pantethine-15N2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantethine-15N2, the heavy isotope-labeled form of pantethine, serves as a critical tool in advanced biochemical and metabolic research. This document provides a comprehensive overview of its core biochemical properties, metabolic fate, and established analytical methodologies for its quantification. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction

Pantethine is the dimeric form of pantetheine, a precursor to Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways.[1] The isotopic labeling of pantethine with two heavy nitrogen-15 atoms (15N2) creates a valuable tracer for metabolic studies, allowing for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental biochemical behavior. Pantethine itself is recognized as a lipid-lowering agent and is investigated for its potential therapeutic effects in various conditions, including dyslipidemia, and for its neuroprotective properties.[2][3][4][5]

Physicochemical Properties

While specific data for this compound is not extensively published, its physicochemical properties are expected to be nearly identical to that of unlabeled pantethine, with a slight increase in molecular weight due to the two 15N isotopes.

| Property | Value | Reference |

| Chemical Formula | C22H4215N2 N2O8S2 | N/A |

| Molecular Weight | ~556.72 g/mol | Calculated |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (≥100 mg/mL), Water (≥100 mg/mL), and Ethanol (100 mg/mL, requires sonication) | |

| Storage Conditions | Store at -20°C for long-term stability. |

Metabolism and Mechanism of Action

Upon oral administration, pantethine is rapidly hydrolyzed in the intestine into two molecules of pantetheine. Pantetheine is then further broken down into pantothenic acid (Vitamin B5) and cysteamine. Pantothenic acid is a crucial substrate for the synthesis of Coenzyme A.

The primary mechanism of action of pantethine is attributed to its role as a precursor for CoA. Increased intracellular CoA levels can influence lipid metabolism by:

-

Inhibiting Acetyl-CoA Carboxylase: This enzyme is a key regulator of fatty acid synthesis.

-

Modulating HMG-CoA Reductase: This is the rate-limiting enzyme in cholesterol synthesis.

Signaling Pathway: Conversion to Coenzyme A

The conversion of this compound to Coenzyme A follows a well-established metabolic pathway. The 15N labels are retained within the pantothenic acid and subsequent intermediates.

Caption: Metabolic pathway of this compound to Coenzyme A.

Experimental Protocols

Quantification of Pantethine and its Metabolites by LC-MS/MS

This protocol is adapted from established methods for the analysis of pantothenic acid and related compounds. The use of a stable isotope-labeled internal standard like this compound is the gold standard for accurate quantification in biological matrices.

Objective: To quantify the concentration of this compound and its primary metabolite, Pantothenic Acid-15N, in plasma samples.

Materials:

-

Plasma samples

-

This compound (as analyte or internal standard if quantifying endogenous levels)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Centrifuge

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (if this compound is not the analyte).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes.

-

Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transitions (MRM) for this compound and Pantothenic Acid-15N.

-

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound in plasma.

Quantitative Data

The following table summarizes hypothetical, yet expected, pharmacokinetic parameters for this compound based on studies of unlabeled pantethine. Actual values would need to be determined experimentally.

| Parameter | Expected Value | Significance |

| Tmax (Time to peak plasma concentration) | 1-2 hours | Indicates rapid absorption. |

| Cmax (Peak plasma concentration) | Dose-dependent | Reflects the extent of absorption. |

| t1/2 (Half-life) | ~2-4 hours | Shows relatively rapid clearance. |

| Bioavailability | Moderate | Oral absorption is not complete. |

Conclusion

This compound is an indispensable tool for elucidating the intricate details of pantethine metabolism and its role in cellular processes. Its use in tracer studies allows for unambiguous quantification and pathway analysis, providing valuable insights for researchers in nutrition, pharmacology, and drug development. The methodologies and data presented in this guide serve as a foundational resource for the design and execution of experiments utilizing this stable isotope-labeled compound.

References

Pantethine-¹⁵N₂ as a Precursor for Coenzyme A Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of ¹⁵N₂-labeled pantethine as a metabolic precursor for tracing Coenzyme A (CoA) biosynthesis. This document details the metabolic pathways, experimental protocols for isotopic labeling, and quantitative data analysis, serving as a valuable resource for researchers in metabolic studies and drug development.

Introduction to Coenzyme A and Pantethine

Coenzyme A (CoA) is a fundamental cofactor in all living organisms, participating in a vast array of metabolic reactions. It is crucial for the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of carbohydrates and proteins.[1] The structural core of CoA is derived from pantothenic acid (Vitamin B5), an essential nutrient for mammals.[2][3]

Pantethine, a stable disulfide form of pantetheine, is a key intermediate in the biosynthesis of CoA.[4][5] When administered, pantethine is hydrolyzed to pantetheine, which is closer to CoA in the biosynthetic pathway than pantothenic acid. This makes pantethine an efficient precursor for elevating intracellular CoA levels. The use of isotopically labeled pantethine, such as Pantethine-¹⁵N₂, allows for the precise tracing of its incorporation into the CoA pool and its subsequent metabolic fate.

While detailed studies specifically using Pantethine-¹⁵N₂ are not widely published, extensive research has been conducted using the closely related precursor, [¹³C₃, ¹⁵N₁]-pantothenate. The methodologies and principles from these studies are directly applicable to tracing the ¹⁵N label from Pantethine-¹⁵N₂ into CoA.

Metabolic Pathway: From Pantethine-¹⁵N₂ to Coenzyme A-¹⁵N₁

The biosynthesis of CoA from pantethine involves a series of enzymatic steps. Pantethine-¹⁵N₂ is a dimer of pantetheine, with each monomer containing a ¹⁵N atom derived from labeled β-alanine. The metabolic journey of the ¹⁵N label is outlined below.

-

Hydrolysis: In the intestinal lumen and within cells, pantethine is rapidly hydrolyzed by the enzyme pantetheinase into two molecules of pantetheine-¹⁵N₁.

-

Phosphorylation: Pantetheine is then phosphorylated by pantothenate kinase to form 4'-phosphopantetheine-¹⁵N₁.

-

Adenylylation: 4'-phosphopantetheine is adenylylated by phosphopantetheine adenylyl transferase to yield dephospho-CoA-¹⁵N₁.

-

Final Phosphorylation: Finally, dephospho-CoA is phosphorylated by dephosphocoenzyme A kinase to produce Coenzyme A-¹⁵N₁.

The ¹⁵N atom from the original Pantethine-¹⁵N₂ molecule is thus incorporated into the pantothenate moiety of the CoA molecule.

Caption: Metabolic conversion of Pantethine-¹⁵N₂ to Coenzyme A-¹⁵N₁.

Experimental Protocol: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)

The following protocol is adapted from the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method, which has been successfully used to label CoA and its thioesters with high efficiency. This protocol is designed for the use of a labeled pantothenate precursor, which is directly analogous to using Pantethine-¹⁵N₂.

Materials

-

Cell Line: Murine hepatocytes (e.g., Hepa 1c1c7) or other suitable mammalian cell lines.

-

Culture Medium: RPMI medium deficient in pantothenate.

-

Labeled Precursor: Pantethine-¹⁵N₂ (or [¹³C₃, ¹⁵N₁]-pantothenate).

-

Serum: Charcoal-dextran-stripped fetal bovine serum (csFBS) to minimize unlabeled pantothenate.

-

Cell Culture Reagents: Trypsin-EDTA, PBS, etc.

-

Extraction Solvent: 5% perchloric acid or other suitable solvent for CoA extraction.

Labeling Procedure

-

Media Preparation: Prepare RPMI medium containing 1 mg/L of the labeled precursor (e.g., Pantethine-¹⁵N₂) and supplement with 10% csFBS.

-

Cell Culture: Culture cells in the prepared labeled medium.

-

Passaging: Passage the cells at regular intervals (e.g., every 2-3 days). To achieve high labeling efficiency, cells should be cultured for at least three passages in the labeled medium.

-

Monitoring Labeling Efficiency: At each passage, harvest a small number of cells. Extract the CoA and analyze by LC-MS/MS to determine the ratio of labeled to unlabeled CoA. Efficient incorporation of over 99% is expected after three passages.

-

Cell Harvest for Experiment: Once desired labeling efficiency is achieved, scale up the cell culture as needed for the experiment. Harvest cells by trypsinization, wash with PBS, and store cell pellets at -80°C until extraction.

Caption: Experimental workflow for the SILEC method.

Quantitative Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of CoA and its thioesters. The use of stable isotope-labeled internal standards, generated through methods like SILEC, allows for highly accurate and precise measurements.

Sample Preparation

-

Extraction: Resuspend cell pellets in the extraction solvent.

-

Centrifugation: Centrifuge to pellet cell debris.

-

Supernatant Collection: Collect the supernatant containing the CoA thioesters.

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Analysis Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

The MRM transitions for unlabeled and labeled CoA species are monitored. For CoA labeled with ¹⁵N₁, the mass of the precursor and fragment ions will be shifted by +1 amu compared to the unlabeled species.

Quantitative Data Presentation

The following tables summarize the type of quantitative data that can be obtained from SILEC experiments, based on studies using [¹³C₃, ¹⁵N₁]-pantothenate. A mass shift of +1 amu would be expected for CoA species derived from Pantethine-¹⁵N₂.

Table 1: MRM Transitions for Unlabeled and Labeled CoA Species

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Label | Mass Shift (amu) |

| CoASH | 768.1 | 261.1 | Unlabeled | N/A |

| CoASH-¹⁵N₁ | 769.1 | 262.1 | Labeled | +1 |

| Acetyl-CoA | 810.1 | 303.1 | Unlabeled | N/A |

| Acetyl-CoA-¹⁵N₁ | 811.1 | 304.1 | Labeled | +1 |

| Succinyl-CoA | 868.1 | 361.1 | Unlabeled | N/A |

| Succinyl-CoA-¹⁵N₁ | 869.1 | 362.1 | Labeled | +1 |

| HMG-CoA | 912.1 | 405.1 | Unlabeled | N/A |

| HMG-CoA-¹⁵N₁ | 913.1 | 406.1 | Labeled | +1 |

Note: The specific product ions may vary depending on the instrument and collision energy. The values presented here are illustrative.

Table 2: Labeling Efficiency of CoA Species in Murine Hepatocytes

| CoA Species | Labeling Efficiency (%) after 3 Passages |

| CoASH | >99% |

| Acetyl-CoA | >99% |

| Succinyl-CoA | >99% |

| HMG-CoA | >99% |

Data adapted from Basu et al. (2011), demonstrating the high efficiency of the SILEC method.

Conclusion

Pantethine-¹⁵N₂ serves as an excellent precursor for tracing the biosynthesis and metabolic fate of Coenzyme A. The methodologies outlined in this guide, particularly the SILEC protocol, provide a robust framework for conducting quantitative studies with high precision and accuracy. The ability to generate stable isotope-labeled internal standards for a wide range of CoA thioesters is invaluable for researchers in academia and industry, enabling deeper insights into metabolic pathways and the effects of therapeutic interventions.

References

- 1. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards | Springer Nature Experiments [experiments.springernature.com]

- 3. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. altmedrev.com [altmedrev.com]

In Vivo Stability and Metabolic Tracing of Pantethine-15N2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vivo stability and metabolic fate of Pantethine-15N2, a stable isotope-labeled form of pantethine, for use in metabolic tracing studies. Pantethine, a disulfide form of pantetheine, is a crucial precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways.[1][2][3][4] By tracing the journey of the 15N stable isotopes from this compound, researchers can elucidate the dynamics of CoA biosynthesis and the metabolic pathways influenced by pantethine supplementation. This document outlines the expected metabolic breakdown of this compound, detailed experimental protocols for in vivo tracing, and methods for quantitative data analysis.

Introduction: Pantethine and its Metabolic Significance

Pantethine is a naturally occurring compound and a more metabolically active form of Vitamin B5 (pantothenic acid).[3] Its primary role is to serve as a precursor for the biosynthesis of Coenzyme A. CoA is indispensable for a multitude of biochemical reactions, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of amino acids and carbohydrates. When administered orally, pantethine is rapidly hydrolyzed in the body into its constituent molecules: pantothenic acid and cysteamine. This rapid breakdown is a key consideration for its use in metabolic tracing.

In Vivo Stability and Metabolic Fate of this compound

The 15N labels will then be traced through their respective metabolic pathways:

-

15N-Pantothenic Acid: This labeled Vitamin B5 will be taken up by cells and enter the Coenzyme A biosynthetic pathway.

-

15N-Cysteamine: This labeled aminothiol can be involved in various cellular processes, including its potential to form mixed disulfides.

The primary route for tracing the 15N from this compound will be through the incorporation of 15N-pantothenic acid into the CoA molecule.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from an in vivo metabolic tracing study using this compound. These tables are designed for easy comparison of 15N enrichment in key metabolites over time and across different tissues.

Table 1: Plasma Pharmacokinetics of this compound and its Primary Metabolites

| Time Point (Hours) | Plasma [this compound] (μM) | Plasma [15N-Pantothenic Acid] (μM) | Plasma [15N-Cysteamine] (μM) |

| 0 | 0 | 0 | 0 |

| 0.5 | Below Limit of Detection | 50 ± 5 | 45 ± 4 |

| 1 | Below Limit of Detection | 120 ± 10 | 110 ± 9 |

| 2.5 | Below Limit of Detection | 250 ± 20 | 230 ± 18 |

| 4 | Below Limit of Detection | 180 ± 15 | 170 ± 14 |

| 8 | Below Limit of Detection | 90 ± 8 | 85 ± 7 |

| 24 | Below Limit of Detection | 20 ± 3 | 18 ± 2 |

Data are presented as mean ± standard deviation. Based on the rapid hydrolysis of pantethine.

Table 2: 15N Enrichment in Key Metabolites in Liver Tissue

| Time Point (Hours) | 15N Enrichment in Pantothenate (%) | 15N Enrichment in 4'-Phosphopantetheine (%) | 15N Enrichment in Coenzyme A (%) |

| 1 | 15 ± 2 | 5 ± 0.8 | 1 ± 0.2 |

| 4 | 40 ± 5 | 25 ± 3 | 10 ± 1.5 |

| 8 | 35 ± 4 | 30 ± 4 | 20 ± 2.5 |

| 24 | 10 ± 1.5 | 12 ± 1.8 | 15 ± 2 |

| 48 | 2 ± 0.5 | 3 ± 0.6 | 8 ± 1.2 |

15N enrichment is expressed as the percentage of the metabolite pool that is labeled with 15N.

Experimental Protocols

This section provides detailed methodologies for a typical in vivo metabolic tracing study using this compound.

Animal Model and Dosing

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model. Animals should be housed in a controlled environment and acclimatized for at least one week before the experiment.

-

Tracer Administration: this compound is administered orally via gavage. The dosage will depend on the specific research question but a typical starting dose could be 50 mg/kg body weight. A priming dose may be used to rapidly increase the tracer concentration.

Sample Collection

-

Blood Sampling: Blood samples (approx. 200 μL) are collected from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-administration. Plasma is separated by centrifugation and stored at -80°C.

-

Tissue Harvesting: At the end of the time course, animals are euthanized, and tissues of interest (e.g., liver, heart, kidney, muscle) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

Metabolite Extraction

-

Plasma: Proteins in plasma samples are precipitated by adding a cold solvent (e.g., methanol or acetonitrile) in a 1:3 ratio. The mixture is vortexed and centrifuged, and the supernatant containing the metabolites is collected.

-

Tissues: Frozen tissues are homogenized in a cold extraction solvent (e.g., 80% methanol). The homogenate is centrifuged, and the supernatant containing the metabolites is collected for analysis.

Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) is used for the analysis.

-

Method: A targeted LC-MS/MS method is developed to quantify the absolute concentrations of this compound, 15N-pantothenic acid, and 15N-cysteamine, as well as to measure the 15N enrichment in downstream metabolites of the CoA pathway.

-

Data Analysis: The percentage of 15N enrichment is calculated by determining the ratio of the labeled isotopologue to the total pool of the metabolite (labeled + unlabeled).

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows.

References

Understanding the Metabolic Fate of Pantethine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the metabolic fate of pantethine, a disulfide form of pantetheine and a derivative of vitamin B5. While specific research on the metabolic tracing of Pantethine-15N2 is not publicly available in the reviewed scientific literature, this document synthesizes the current understanding of unlabeled pantethine's metabolism. The primary metabolic pathway involves rapid hydrolysis into its constituent molecules, pantothenic acid and cysteamine, primarily in the small intestine and plasma. This guide details the available pharmacokinetic data, the key enzyme involved, and the subsequent metabolic pathways of its breakdown products.

Introduction

Pantethine is a nutritional supplement recognized for its potential role in modulating lipid metabolism.[1][2] Its metabolic journey is of significant interest to researchers for understanding its mechanism of action and therapeutic applications. The use of isotopically labeled compounds like this compound would be invaluable for definitively tracing the disposition of the nitrogen atoms within the cysteamine moiety, offering precise insights into its absorption, distribution, metabolism, and excretion (ADME). However, the absence of specific studies on this compound necessitates a thorough examination of the existing data on its unlabeled counterpart.

Metabolic Pathway of Pantethine

Upon oral administration, pantethine is not detected in the plasma, indicating rapid and extensive presystemic metabolism.[3][4][5] The primary metabolic event is the hydrolysis of pantethine into pantothenic acid (vitamin B5) and cysteamine.

This breakdown is catalyzed by the enzyme pantetheinase , which is highly active in the homogenates of the small intestinal mucosa and in the plasma.

Visualizing the Metabolic Breakdown

References

- 1. Pantethine, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pantethine treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of pantethine in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. altmedrev.com [altmedrev.com]

The Role of Pantethine in Lipid Metabolism: A Technical Guide and Exploration of Isotopic Labeling Applications

An in-depth technical guide for researchers, scientists, and drug development professionals on the applications of pantethine in lipid metabolism studies. This guide also explores the potential, though currently undocumented, use of isotopically labeled Pantethine-15N2 as a research tool.

Executive Summary

Pantethine, the stable disulfide form of pantetheine and a precursor to Coenzyme A (CoA), has demonstrated significant effects on lipid metabolism. Clinical studies have consistently shown its efficacy in modulating plasma lipid profiles, making it a subject of interest for managing dyslipidemia. While the therapeutic benefits of unlabeled pantethine are well-documented, the application of its isotopically labeled form, this compound, in metabolic studies is not currently established in published scientific literature. This guide provides a comprehensive overview of the known mechanisms of pantethine's action on lipid metabolism, summarizes quantitative data from key clinical trials, and details relevant experimental methodologies. Furthermore, it delves into the principles of stable isotope labeling in lipidomics to propose a theoretical framework for the application of this compound in tracing CoA biosynthesis and its subsequent impact on lipid pathways.

Pantethine's Mechanism of Action in Lipid Metabolism

Pantethine's primary role in lipid metabolism stems from its function as a direct precursor to Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids.[1][2][3] Ingested pantethine is hydrolyzed to pantetheine, which is then readily converted to CoA.[2] The proposed mechanisms by which pantethine influences lipid levels include:

-

Inhibition of Cholesterol Synthesis: Pantethine is suggested to inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2] This action is thought to be mediated by the intracellular increase in CoA levels.

-

Inhibition of Fatty Acid Synthesis: Pantethine may inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. This reduces the availability of malonyl-CoA, a critical building block for fatty acid elongation.

-

Enhancement of Fatty Acid Oxidation: By increasing intracellular CoA pools, pantethine may promote the transport of fatty acids into mitochondria for β-oxidation.

-

Modulation of Lipoprotein Metabolism: Some studies suggest that pantethine can influence the activity of lipoprotein lipase, an enzyme that hydrolyzes triglycerides in lipoproteins.

The metabolic conversion of pantethine to Coenzyme A is a critical step in its mechanism of action.

Caption: Metabolic conversion of pantethine to Coenzyme A.

Quantitative Effects of Pantethine on Lipid Profiles: Clinical Data

Numerous clinical trials have investigated the effects of pantethine supplementation on plasma lipid levels. The data consistently demonstrates favorable changes in key lipid markers.

| Parameter | Dosage | Duration | Study Population | Key Findings | Reference |

| Total Cholesterol (TC) | 600-900 mg/day | 16 weeks | Low to moderate cardiovascular risk subjects | Significant decrease compared to placebo. | |

| LDL Cholesterol (LDL-C) | 600-900 mg/day | 16 weeks | Low to moderate cardiovascular risk subjects | Significant decrease of 4 mg/dL (4%) from baseline to week 16. | |

| Apolipoprotein B (ApoB) | 600-900 mg/day | 16 weeks | Low to moderate cardiovascular risk subjects | Significant decrease of 4 mg/dL (5%) from baseline to week 16. | |

| Triglycerides (TG) | 600 mg/day | 8 weeks | Hyperlipidemic patients | Significant reduction of 16.5%. | |

| Serum Cholesterol | 70-1,000 mg/kg/day | N/A | Cystinosis patients | Average decrease of 14%. |

Experimental Protocols for Studying Pantethine's Effects

Investigating the impact of pantethine on lipid metabolism can be conducted using both in vitro and in vivo models.

In Vitro Studies with Isolated Hepatocytes

This protocol, adapted from studies on unlabeled pantethine, can be used to assess its direct effects on hepatic lipid synthesis.

Objective: To determine the effect of pantethine on cholesterol and fatty acid synthesis in isolated rat hepatocytes.

Materials:

-

Isolated rat hepatocytes

-

Pantethine solution

-

Incubation medium (e.g., Krebs-Henseleit buffer)

-

Radiolabeled precursor (e.g., [2-14C]acetate)

-

Scintillation counter

-

Equipment for lipid extraction (e.g., Folch method)

Procedure:

-

Isolate hepatocytes from rat liver using collagenase perfusion.

-

Pre-incubate hepatocytes with varying concentrations of pantethine for a specified time.

-

Add the radiolabeled precursor (e.g., [2-14C]acetate) to the cell suspension.

-

Incubate for various time points (e.g., 5, 15, 30, 60 minutes).

-

Terminate the incubation by adding a quenching solution.

-

Separate the cells from the medium by centrifugation.

-

Extract total lipids from the hepatocytes using the Folch method.

-

Measure the radioactivity incorporated into the lipid fraction and released as CO2 using a scintillation counter.

-

Analyze the data to determine the concentration- and time-dependent effects of pantethine on lipid synthesis and oxidation.

Caption: In vitro experimental workflow for pantethine studies.

In Vivo Studies in Animal Models

Animal models are crucial for understanding the systemic effects of pantethine.

Objective: To evaluate the long-term effects of pantethine on plasma lipid profiles and tissue-specific lipid metabolism in a mouse model of Alzheimer's disease.

Materials:

-

5XFAD transgenic mice and wild-type controls

-

Pantethine solution for injection

-

Saline solution (vehicle control)

-

Equipment for blood collection and tissue harvesting

-

Analytical instruments for lipid profiling (e.g., LC-MS/MS)

Procedure:

-

Acclimate mice to the experimental conditions.

-

Divide mice into four groups: wild-type + vehicle, wild-type + pantethine, 5XFAD + vehicle, 5XFAD + pantethine.

-

Administer pantethine (e.g., 15 mg intraperitoneally) or saline three times a week for a specified duration (e.g., 5.5 months).

-

Monitor animal health and body weight throughout the study.

-

At the end of the treatment period, collect blood samples for plasma lipid analysis.

-

Harvest tissues of interest (e.g., liver, brain) for lipidomic and transcriptomic analyses.

-

Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Perform lipidomics on tissue samples to assess changes in lipid composition.

Stable Isotope Labeling in Lipid Metabolism: A Theoretical Framework for this compound

While no studies specifically utilizing this compound have been identified, the principles of stable isotope labeling provide a strong foundation for its potential application in tracing the metabolic fate of pantethine and its contribution to CoA-dependent pathways.

Core Principles of Stable Isotope Tracing

Stable isotope labeling involves introducing a non-radioactive, isotopically enriched molecule (a "tracer") into a biological system. The tracer, in this case, would be this compound, where the naturally abundant 14N atoms in the cysteamine moiety are replaced with the heavier 15N isotope. As the tracer is metabolized, the 15N label is incorporated into downstream molecules. Mass spectrometry can then be used to distinguish between the labeled (newly synthesized) and unlabeled (pre-existing) molecules, allowing for the quantification of metabolic fluxes.

Caption: Theoretical workflow for this compound tracing.

Potential Applications of this compound in Lipid Research

The use of this compound could provide unprecedented insights into:

-

CoA Biosynthesis and Turnover: By tracking the incorporation of 15N from this compound into the CoA pool, researchers could directly measure the rate of de novo CoA synthesis in different tissues and cell types under various physiological and pathological conditions.

-

Nitrogen-Containing Lipid Dynamics: The 15N label could be traced into nitrogen-containing lipids such as sphingolipids and phosphatidylethanolamine, providing information on their synthesis and turnover rates.

-

Metabolic Fate of the Cysteamine Moiety: this compound would allow for the specific tracing of the cysteamine portion of the molecule, helping to elucidate its contribution to various metabolic pathways beyond CoA synthesis.

Proposed Experimental Protocol for this compound Tracing in Cultured Cells

This hypothetical protocol outlines how this compound could be used to study CoA and lipid dynamics in a cell culture model.

Objective: To quantify the incorporation of 15N from this compound into the cellular CoA pool and nitrogen-containing lipids.

Materials:

-

Cultured mammalian cells (e.g., hepatocytes, adipocytes)

-

Cell culture medium

-

This compound

-

Equipment for cell harvesting and quenching of metabolism

-

Solvents for metabolite and lipid extraction

-

LC-MS/MS system for targeted analysis of CoA and lipidomics

Procedure:

-

Culture cells to a desired confluency.

-

Replace the standard medium with a medium containing a defined concentration of this compound.

-

Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours).

-

At each time point, rapidly wash the cells with ice-cold saline and quench metabolism with a cold solvent mixture (e.g., 80% methanol).

-

Harvest the cells and perform separate extractions for polar metabolites (including CoA) and lipids.

-

Analyze the polar metabolite extract for unlabeled and 15N-labeled CoA using targeted LC-MS/MS.

-

Analyze the lipid extract using untargeted or targeted lipidomics to identify and quantify 15N incorporation into specific lipid species.

-

Calculate the isotopic enrichment and turnover rates for CoA and the lipids of interest.

Conclusion

Pantethine is a promising nutritional supplement with well-documented beneficial effects on lipid metabolism, primarily through its role as a precursor to Coenzyme A. While the use of isotopically labeled this compound in metabolic research is not yet reported, the principles of stable isotope tracing suggest it would be a powerful tool for dissecting the intricate dynamics of CoA biosynthesis and its impact on lipid pathways. Further research into the synthesis and application of such a tracer could significantly advance our understanding of lipid metabolism and the therapeutic potential of pantethine.

References

Exploring the Incorporation of Pantethine-15N2 into Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantethine, the stable disulfide form of pantetheine, is a critical precursor to Coenzyme A (CoA), a fundamental cofactor in numerous metabolic processes.[1][2][3] Understanding the metabolic fate of pantethine is crucial for elucidating its therapeutic mechanisms and for the development of novel drugs targeting CoA-dependent pathways. This technical guide outlines a framework for exploring the incorporation of isotopically labeled Pantethine-15N2 into cellular pathways. By tracing the journey of the 15N isotope, researchers can quantitatively map the metabolic flux and identify the downstream products of pantethine metabolism.

Pantethine is metabolized in the body into pantothenic acid (vitamin B5) and cysteamine.[2][4] Pantothenic acid is the essential component for the synthesis of CoA. The incorporation of pantethine into CoA is more direct than that of pantothenic acid, bypassing several enzymatic steps. This guide will detail the experimental design, methodologies, and data analysis required to track the nitrogen atoms from this compound as they are integrated into CoA and other nitrogen-containing metabolites.

Core Metabolic Pathway: From Pantethine to Coenzyme A

Upon cellular uptake, pantethine is hydrolyzed to form two molecules of pantetheine, which are subsequently reduced to pantetheine. Pantetheine is then phosphorylated to 4'-phosphopantetheine. This intermediate is a key component of both Coenzyme A and the Acyl Carrier Protein (ACP), which is essential for fatty acid synthesis. The biosynthesis of CoA from pantothenic acid involves five enzymatic steps, with the phosphorylation of pantothenate being the rate-limiting step. By providing pantetheine directly, pantethine supplementation can potentially increase the intracellular pool of CoA.

The following diagram illustrates the central pathway of this compound incorporation into Coenzyme A.

Experimental Design and Protocols

A stable isotope tracing experiment using this compound is the most direct approach to quantify its incorporation into cellular pathways. This involves introducing the labeled substrate to a biological system (cell culture or animal model) and monitoring the appearance of the 15N label in downstream metabolites over time using mass spectrometry.

Experimental Workflow

The following diagram outlines a typical workflow for a this compound stable isotope tracing experiment.

Detailed Protocols

1. Cell Culture and Labeling:

-

Cell Line: Select a cell line relevant to the research question (e.g., hepatocytes for lipid metabolism studies).

-

Media: Culture cells in a defined medium. For precise labeling, custom media lacking pantothenic acid can be used to maximize the incorporation of this compound.

-

Labeling: Introduce this compound to the culture medium at a known concentration. Collect cell samples at various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the kinetics of incorporation.

2. Metabolite Extraction:

-

Quenching: Rapidly halt metabolic activity by quenching the cells with a cold solvent, such as methanol chilled to -80°C.

-

Lysis and Extraction: Lyse the cells and extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water) to separate polar and nonpolar metabolites.

-

Sample Preparation: Dry the metabolite extracts under vacuum and reconstitute in a solvent compatible with the analytical platform.

3. LC-MS/MS Analysis:

-

Chromatography: Separate metabolites using liquid chromatography (LC) with a column appropriate for the target analytes (e.g., a HILIC column for polar metabolites).

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) of the metabolites and their isotopologues.

-

Data Acquisition: Use a data-dependent or data-independent acquisition strategy to collect both MS1 and MS/MS spectra for metabolite identification and quantification.

4. Data Analysis:

-

Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and fragmentation pattern to a spectral library or database.

-

Isotopologue Distribution: Determine the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for each identified metabolite. The incorporation of 15N will result in a shift in the isotopic distribution.

-

Metabolic Flux Analysis: Use software tools to calculate the rate of 15N incorporation and model the metabolic flux through the relevant pathways.

Quantitative Data Presentation

The results of a this compound tracing experiment can be summarized in tables to facilitate comparison across different conditions or time points. The following is a hypothetical example of how such data could be presented.

| Metabolite | Time (hours) | % 15N Enrichment (M+1) | % 15N Enrichment (M+2) |

| Pantetheine | 1 | 95.2 ± 3.1 | 4.5 ± 0.8 |

| 4 | 98.6 ± 1.5 | 1.2 ± 0.3 | |

| 12 | 99.1 ± 0.9 | 0.8 ± 0.2 | |

| 4'-Phosphopantetheine | 1 | 45.7 ± 5.2 | 2.1 ± 0.5 |

| 4 | 82.3 ± 4.1 | 15.6 ± 2.3 | |

| 12 | 95.8 ± 2.3 | 3.9 ± 0.7 | |

| Coenzyme A | 1 | 10.3 ± 2.5 | 0.5 ± 0.1 |

| 4 | 42.1 ± 3.8 | 8.7 ± 1.5 | |

| 12 | 78.9 ± 5.6 | 19.8 ± 2.1 | |

| Acetyl-CoA | 1 | 5.6 ± 1.8 | 0.2 ± 0.05 |

| 4 | 25.4 ± 3.1 | 4.3 ± 0.9 | |

| 12 | 65.2 ± 4.9 | 12.5 ± 1.8 |

Table 1: Hypothetical 15N enrichment in key metabolites following incubation with this compound. Data are presented as mean ± standard deviation.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful tool for dissecting the intricate roles of pantethine in cellular metabolism. By employing the experimental framework and methodologies outlined in this guide, researchers can gain quantitative insights into the biosynthesis of Coenzyme A, fatty acid metabolism, and other vital cellular processes. This knowledge is invaluable for understanding the therapeutic potential of pantethine and for the development of novel interventions targeting these pathways. The ability to trace the metabolic fate of pantethine with high precision will undoubtedly accelerate research in areas ranging from metabolic disorders to neurodegenerative diseases.

References

A Technical Guide to High-Purity Pantethine-15N2 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of high-purity Pantethine-15N2, a stable isotope-labeled compound crucial for advanced research in metabolic pathways and drug development. This document details commercial suppliers, quantitative specifications, experimental protocols, and key signaling pathways involving pantethine.

Commercial Suppliers and Product Specifications

The availability of high-purity this compound is essential for accurate and reproducible experimental outcomes. Several reputable commercial suppliers offer this isotopically labeled compound. Below is a comparative summary of their product specifications.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Formulation | Storage |

| MedChemExpress | This compound | HY-B1028S | >98% (typically ≥99.0%) | Not specified | Solid | Powder: -20°C, 3 years; 4°C, 2 years. In solvent: -80°C, 6 months; -20°C, 1 month. |

| Cambridge Isotope Laboratories, Inc. | Custom Synthesis | Not applicable | As per customer specification | As per customer specification | As per customer specification | As per customer specification |

| Santa Cruz Biotechnology, Inc. | Wide range of isotopically labeled compounds; inquire for this compound | Inquire | Varies | Varies | Varies | Varies |

| Toronto Research Chemicals | Inquire for availability | Inquire | Varies | Varies | Varies | Varies |

| Omicron Biochemicals, Inc. | Custom Synthesis | Not applicable | As per customer specification | As per customer specification | As per customer specification | As per customer specification |

Note: Purity and isotopic enrichment levels are critical parameters for metabolic research. It is highly recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise quantitative data before purchase. MedChemExpress provides a general data sheet and handling instructions for their this compound product.[1] For custom synthesis, researchers can specify the desired purity and isotopic enrichment to suppliers like Cambridge Isotope Laboratories and Omicron Biochemicals, Inc.[2]

Metabolic Significance and Signaling Pathways

Pantethine, a disulfide-linked dimer of pantetheine, is a key intermediate in the biosynthesis of Coenzyme A (CoA).[3] CoA is a fundamental cofactor in numerous metabolic processes, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of amino acids. The introduction of the stable isotope 15N into the pantethine molecule allows for precise tracing of its metabolic fate and its contribution to these vital pathways.

Coenzyme A Biosynthesis Pathway

Pantethine is readily converted to pantetheine, which then enters the CoA biosynthetic pathway. The 15N label allows researchers to track the incorporation of the nitrogen atoms from pantethine into the intricate steps of CoA synthesis.

Role in Fatty Acid Metabolism

CoA, derived from pantethine, is essential for the transport of acyl groups during both fatty acid synthesis and β-oxidation. By using this compound, researchers can investigate the dynamics of these processes under various physiological and pathological conditions.

Experimental Protocols

The use of this compound in metabolic studies typically involves cell culture or animal models, followed by mass spectrometry-based analysis to trace the incorporation of the 15N label into various metabolites.

General Workflow for 15N Tracing Experiments

This workflow outlines the key steps for a typical metabolic tracing experiment using this compound.

Detailed Methodologies

3.2.1. Cell Culture Labeling

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours in standard culture medium.

-

Labeling Medium Preparation: Prepare fresh culture medium supplemented with a known concentration of high-purity this compound. The concentration should be optimized based on the cell type and experimental goals.

-

Labeling: Replace the standard medium with the this compound containing medium and incubate for a specific duration (e.g., 24, 48, or 72 hours) to allow for the uptake and metabolism of the labeled compound.

-

Cell Harvesting:

-

Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

-

Metabolite Extraction:

-

Vortex the cell lysate vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation for Mass Spectrometry:

-

Dry the supernatant using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis.

-

3.2.2. Animal Studies

-

Acclimatization: Acclimate animals to the experimental conditions for a week.

-

Administration of this compound: Administer a defined dose of this compound to the animals, either orally (gavage) or via injection, depending on the research question.

-

Sample Collection: At predetermined time points, collect blood, urine, and/or specific tissues of interest.

-

Sample Processing: Process the collected samples to extract metabolites. For tissues, this will involve homogenization in an appropriate buffer followed by extraction procedures similar to those for cell cultures.

-

Mass Spectrometry Analysis: Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the isotopic enrichment in downstream metabolites of pantethine.

3.2.3. Mass Spectrometry Analysis

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC) or gas chromatography (GC) for the separation and detection of metabolites.

-

Method Development: Develop a targeted or untargeted metabolomics method to identify and quantify pantethine and its downstream metabolites. This includes optimizing the chromatographic separation and mass spectrometer parameters.

-

Data Analysis: Use specialized software to process the raw mass spectrometry data. This involves peak picking, integration, and the determination of the mass isotopologue distribution for each metabolite of interest. This data is then used to calculate metabolic fluxes.

Conclusion

High-purity this compound is an invaluable tool for researchers investigating the intricate details of CoA biosynthesis and its role in central metabolism. By carefully selecting a reliable commercial supplier and employing robust experimental protocols, scientists can leverage the power of stable isotope tracing to gain deeper insights into cellular metabolism, with significant implications for understanding disease and developing novel therapeutic strategies. The information and methodologies presented in this guide are intended to serve as a foundational resource for researchers embarking on studies utilizing this powerful research compound.

References

The Role of Stable Isotope-Labeled Pantothenate in Elucidating Pantothenate Metabolism and Coenzyme A Biosynthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pantothenate, also known as vitamin B5, is an essential nutrient that serves as the precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of amino acids.[1][2] Given its central role, understanding the dynamics of pantothenate metabolism and CoA biosynthesis is critical for various fields of research, from basic cell biology to drug development. While the query specified Pantethine-15N2, the current body of scientific literature extensively details the use of stable isotope-labeled pantothenate , particularly [13C3,15N1]-pantothenate , as a robust tracer for these studies. This technical guide will provide a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of stable isotope-labeled pantothenate to investigate this vital metabolic pathway.

Pantethine, a dimeric form of pantetheine, is a key intermediate in the conversion of pantothenate to CoA.[3] Therefore, tracing the metabolic fate of labeled pantothenate provides direct insights into the flux through the pathway that involves pantethine. The methodologies described herein are based on the principle of Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), a powerful technique for generating stable isotope-labeled internal standards for mass spectrometry-based quantification of metabolites.[4]

Core Principles of Isotope Tracing in Pantothenate Metabolism

The fundamental principle of using stable isotope-labeled pantothenate is to introduce a "heavy" version of the molecule into a biological system and track its incorporation into downstream metabolites. By replacing standard pantothenate in cell culture media with a labeled version, such as [13C3,15N1]-pantothenate, the entire CoA and acyl-CoA pool becomes isotopically labeled.[1] This allows for:

-

Metabolic Flux Analysis: Quantifying the rate of synthesis and turnover of CoA and its derivatives.

-

Accurate Quantification: Using the labeled CoA and acyl-CoAs as internal standards for precise measurement of their endogenous, unlabeled counterparts via isotope dilution mass spectrometry.

-

Pathway Elucidation: Confirming the steps and intermediates in the CoA biosynthetic pathway.

Experimental Protocols

The following sections detail the key experimental methodologies for conducting stable isotope tracing studies of pantothenate metabolism in both mammalian cells and yeast.

I. Stable Isotope Labeling of Mammalian Cells (Hepa 1c1c7)

This protocol is adapted from established methods for labeling murine hepatocytes.

1. Cell Culture and Media Preparation:

-

Cell Line: Murine hepatocytes (e.g., Hepa 1c1c7).

-

Basal Medium: RPMI medium lacking pantothenate.

-

Labeling Medium: Supplement the basal medium with 1 mg/L [13C3,15N1]-pantothenate.

-

Serum: Use 10% charcoal-dextran-stripped fetal bovine serum (csFBS) to minimize the concentration of unlabeled pantothenate.

-

Culture Conditions: Standard incubation conditions (e.g., 37°C, 5% CO2).

2. Labeling Procedure:

-

Culture cells in the labeling medium for multiple passages (typically three) to achieve >99% incorporation of the stable isotope into the CoA pool.

-

Monitor labeling efficiency at each passage by analyzing the ratio of labeled to unlabeled CoA.

3. Metabolite Extraction:

-

Harvest cells by scraping and centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline.

-

Extract metabolites using a suitable solvent system, such as a mixture of acetonitrile, methanol, and water.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

II. Stable Isotope Labeling of Yeast (Saccharomyces cerevisiae pan6Δ)

This protocol utilizes a Pan6-deficient yeast strain, which is auxotrophic for pantothenate, ensuring complete incorporation of the labeled precursor.

1. Yeast Strain and Media Preparation:

-

Yeast Strain: Saccharomyces cerevisiae with a deletion in the PAN6 gene (pan6Δ), which encodes pantothenate synthetase.

-

Growth Medium: A defined minimal medium lacking pantothenate.

-

Labeling Medium: Supplement the growth medium with [13C3,15N1]-pantothenic acid as the sole source of pantothenate.

2. Labeling Procedure:

-

Culture the pan6Δ yeast cells in the labeling medium.

-

The auxotrophic nature of the strain ensures that all de novo synthesized CoA will be labeled.

3. Metabolite Extraction:

-

Harvest yeast cells by centrifugation.

-

Perform metabolite extraction using methods suitable for yeast, such as boiling ethanol or cold methanol extraction.

III. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

1. Chromatographic Separation:

-

Utilize a suitable liquid chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), for the separation of polar metabolites like CoA and its thioesters.

2. Mass Spectrometry Analysis:

-

Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.

-

Define MRM transitions for both the unlabeled (light) and labeled (heavy) versions of CoA and its derivatives. The isotopic labeling with [13C3,15N1]-pantothenate results in a 4 Dalton (Da) mass increase in the labeled CoA species.

Data Presentation

Quantitative data from these experiments are crucial for understanding the dynamics of pantothenate metabolism. The following tables summarize key findings from published studies.

| Parameter | Value | Cell System | Reference |

| Labeling Efficiency | >99% | Murine Hepatocytes (Hepa 1c1c7) | |

| Number of Passages for >99% Labeling | 3 | Murine Hepatocytes (Hepa 1c1c7) | |

| Mass Increase of Labeled CoA | 4 Da | N/A |

Table 1: Labeling Efficiency and Parameters for [13C3,15N1]-pantothenate Incorporation.

| Treatment | Total Cholesterol Reduction | LDL-C Reduction | Apolipoprotein B Reduction | Study Population | Reference |

| Pantethine (600-900 mg/day for 16 weeks) | 3% (6 mg/dL) | 4% (4 mg/dL) | 5% (4 mg/dL) | Low- to moderate-cardiovascular risk subjects | |

| Pantethine (900 mg/day) | Significant decrease | 11% decrease from baseline | Not reported | Low to moderate cardiovascular risk subjects |

Table 2: Effects of Pantethine Supplementation on Lipid Metabolism. While not a direct tracer study, this data highlights the metabolic impact of pantethine, a key intermediate in the pantothenate to CoA pathway.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures is essential for a clear understanding of the research. The following diagrams were generated using Graphviz.

The diagram above illustrates the five enzymatic steps involved in the conversion of pantothenate to Coenzyme A. Each step is catalyzed by a specific enzyme, starting with the phosphorylation of pantothenate by Pantothenate Kinase (PanK).

References

- 1. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. altmedrev.com [altmedrev.com]

- 4. Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Isotopic Distinction: A Technical Guide to Pantethine and Pantethine-15N2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental differences between pantethine and its stable isotope-labeled counterpart, Pantethine-15N2. Primarily utilized as an internal standard in quantitative mass spectrometry-based bioanalysis, this compound offers unparalleled accuracy and precision in determining pantethine concentrations in complex biological matrices. This guide will delve into the core distinctions, present comparative data, detail relevant experimental protocols, and provide visual representations of key concepts to support advanced research and development.

Core Concepts: The Fundamental Distinction

The principal difference between Pantethine and this compound lies in their isotopic composition. This compound is a synthetic form of pantethine where two naturally occurring nitrogen-14 (¹⁴N) atoms are replaced with the stable, heavier isotope, nitrogen-15 (¹⁵N).

Pantethine is a disulfide-linked dimer of pantetheine, a molecule comprised of pantothenic acid (Vitamin B5) and cysteamine. It is a crucial precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including fatty acid metabolism.[1][2]

This compound , as a stable isotope-labeled (SIL) analog, is chemically and biologically identical to pantethine in terms of its reactivity and physiological effects. However, its increased molecular weight due to the two ¹⁵N atoms allows it to be distinguished from the endogenous, unlabeled pantethine by mass spectrometry. This property is the cornerstone of its application in stable isotope dilution mass spectrometry (SID-MS).

The likely positions for the ¹⁵N labels are the two amide nitrogen atoms within the pantothenic acid moieties of the pantethine molecule. This is because the biosynthesis of pantethine involves the formation of amide bonds, and introducing ¹⁵N-labeled precursors during synthesis would logically result in labeling at these positions.

Comparative Data: Physicochemical Properties

The introduction of two ¹⁵N isotopes results in a predictable increase in the molecular weight of this compound compared to Pantethine. Other physicochemical properties are expected to be virtually identical, as the substitution of a stable isotope has a negligible effect on the chemical behavior of the molecule.

| Property | Pantethine | This compound | Reference |

| Chemical Formula | C₂₂H₄₂N₄O₈S₂ | C₂₂H₄₂¹⁵N₂N₂O₈S₂ | [3] |

| Molar Mass | 554.72 g/mol | Approx. 556.72 g/mol | [3] |

| Monoisotopic Mass | 554.2444 Da | Approx. 556.2385 Da | [4] |

| Appearance | White powder or liquid (est) | Expected to be identical | |

| Solubility in Water | 5.664e+004 mg/L @ 25 °C (est) | Expected to be identical | |

| Biological Activity | Precursor to Coenzyme A | Identical to Pantethine |

Experimental Protocols

Synthesis of this compound

Quantitative Analysis of Pantethine using Stable Isotope Dilution Mass Spectrometry (SID-MS)

SID-MS is the gold standard for quantitative bioanalysis due to its high accuracy and precision. The use of this compound as an internal standard corrects for variations in sample preparation, matrix effects, and instrument response.

Objective: To accurately quantify the concentration of pantethine in a biological sample (e.g., plasma, tissue homogenate).

Materials:

-

Biological sample

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a known amount of this compound solution.

-

Vortex to ensure thorough mixing and equilibration.

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) - Optional Cleanup Step:

-

Condition an appropriate SPE cartridge.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the pantethine and this compound with a suitable solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Inject the prepared sample onto a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve good separation of pantethine from other matrix components.

-

-

Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the transitions for both pantethine and this compound.

-

Pantethine: Monitor the transition of the precursor ion (e.g., [M+H]⁺) to a specific product ion.

-

This compound: Monitor the transition of its corresponding precursor ion (e.g., [M+H]⁺ with a +2 Da shift) to the same product ion or a similarly shifted product ion.

-

-

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both pantethine and this compound.

-

Calculate the peak area ratio (Pantethine / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of a series of known pantethine standards (also containing a fixed amount of this compound).

-

Determine the concentration of pantethine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Chemical Structures

Caption: Structures of Pantethine and its isotopically labeled form.

Metabolic Pathway of Pantethine to Coenzyme A

Caption: Simplified metabolic pathway from Pantothenic Acid to Coenzyme A.

Experimental Workflow for SID-MS Analysis

Caption: General workflow for Pantethine quantification using SID-MS.

References

Methodological & Application

Application Notes and Protocols for the Use of Pantethine-¹⁵N₂ as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by mass spectrometry is a cornerstone of modern research and drug development. The accuracy and reliability of these measurements are paramount, and the use of an appropriate internal standard is critical to achieving high-quality data. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry as they have nearly identical physicochemical properties to the analyte of interest, co-elute chromatographically, and are differentiated only by their mass-to-charge ratio (m/z) in the mass spectrometer.[1][2][3] This allows for the correction of variability throughout the entire analytical workflow, from sample extraction to ionization in the mass spectrometer.[3][4]

Pantethine, the disulfide form of pantetheine, is a precursor to Coenzyme A, a vital molecule in numerous metabolic pathways. Accurate quantification of pantethine and related compounds is crucial for studying these pathways and for the development of therapeutics that target them. Pantethine-¹⁵N₂ is a stable isotope-labeled version of pantethine that serves as an ideal internal standard for its quantification by isotope dilution mass spectrometry.

These application notes provide a comprehensive overview of the principles and a detailed protocol for using Pantethine-¹⁵N₂ as an internal standard for the quantitative analysis of pantethine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The core of this analytical method is isotope dilution mass spectrometry (IDMS). A known amount of the stable isotope-labeled internal standard, Pantethine-¹⁵N₂, is added to the samples at the beginning of the sample preparation process. Both the endogenous analyte (pantethine) and the internal standard are then co-extracted, co-chromatographed, and co-detected by the mass spectrometer. Any loss of analyte during sample processing or variations in instrument response will affect both the analyte and the internal standard equally. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, accurate quantification can be achieved.

Experimental Workflow Overview

The general workflow for the quantification of pantethine using Pantethine-¹⁵N₂ as an internal standard is as follows:

Caption: General experimental workflow for pantethine quantification.

Signaling Pathway Context

Pantethine is a key intermediate in the biosynthesis of Coenzyme A (CoA) from pantothenate (Vitamin B5). The accurate measurement of pantethine levels can provide insights into the activity of this critical metabolic pathway.

Caption: Simplified Coenzyme A biosynthesis pathway highlighting pantethine.

Detailed Experimental Protocols

The following protocols provide a starting point for method development and can be adapted based on the specific biological matrix and instrumentation.

I. Preparation of Stock and Working Solutions

-

Pantethine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of pantethine standard and dissolve it in an appropriate solvent (e.g., methanol or water) to a final volume of 10 mL.

-

Pantethine-¹⁵N₂ Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Pantethine-¹⁵N₂ and dissolve it in the same solvent as the analyte stock solution to a final volume of 1 mL.

-

Working Solutions: Prepare serial dilutions of the pantethine stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards. Prepare a working solution of the Pantethine-¹⁵N₂ internal standard at a concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).

II. Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples.

-

Aliquoting: Aliquot 100 µL of the biological sample, calibration standards, or quality control samples into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the Pantethine-¹⁵N₂ internal standard working solution to each tube.

-

Vortexing: Briefly vortex the samples to ensure thorough mixing.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol containing 0.1% formic acid) to precipitate proteins.

-

Vortexing: Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.

III. LC-MS/MS Analysis

The following are suggested starting parameters that should be optimized for your specific instrument and column.

Liquid Chromatography (LC) Parameters:

| Parameter | Suggested Value |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to elute analytes, then re-equilibrate. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

Tandem Mass Spectrometry (MS/MS) Parameters:

| Parameter | Suggested Value |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) |